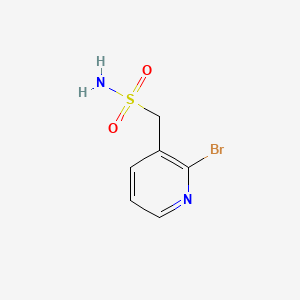

(2-bromopyridin-3-yl)methanesulfonamide

Übersicht

Beschreibung

(2-bromopyridin-3-yl)methanesulfonamide, also known as BMS-204352, is an organic compound with a wide range of applications in the medical and scientific fields. It is a member of the pyridine family, which is a group of aromatic heterocyclic compounds that contain nitrogen and carbon atoms. BMS-204352 is a colorless, crystalline solid with a melting point of 169-172°C and a boiling point of 310°C. It is highly soluble in water and has a high melting point, making it a useful compound for many applications.

Wissenschaftliche Forschungsanwendungen

Cross-Coupling Reactions

(2-bromopyridin-3-yl)methanesulfonamide is used in cross-coupling reactions. A study demonstrated the synthesis of N-(3-Pyridinyl)-substituted secondary and tertiary sulfonamides by reacting 3-bromopyridine with various primary and secondary alkyl and aryl sulfonamides. This reaction was catalyzed by CuI and 1,3-di(pyridin-2-yl)propane-1,3-dione, suggesting a potential application in the development of pyridinyl-based sulfonamides (Han, 2010).

Bromination of Unsaturated Derivatives

Another study focused on the bromination of various unsaturated trifluoromethanesulfonamide derivatives, including this compound. The results show that bromine adds to both triple bonds of these derivatives, leading to the formation of dibromopropenyl trifluoromethanesulfonamides. This indicates a potential use in synthesizing complex brominated molecules (Shainyan et al., 2015).

Conformation and Self-Association

The structure and self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, a related compound, were studied using IR spectroscopy and quantum chemical methods. This research offers insights into the conformational behavior of sulfonamide derivatives in solutions and their potential for forming hydrogen-bonded associations (Sterkhova et al., 2014).

Pd-Catalyzed N-arylation

Methanesulfonamide, closely related to this compound, was utilized in Pd-catalyzed N-arylation with aryl bromides and chlorides. This method is relevant for the synthesis of compounds without concerns over genotoxic impurities, showing potential applications in safer chemical synthesis (Rosen et al., 2011).

Synthesis of Sulfonamide Derivatives

The synthesis and characterization of various sulfonamide derivatives, including methanesulfonamides, have been explored. These studies offer valuable information on the chemical properties and potential applications of these compounds in different fields (Bhasin et al., 2009).

Ligand Scaffolds for Catalytic Asymmetric Synthesis

Sulfonamide derivatives have been used as ligands in catalytic asymmetric synthesis. One study highlights the use of N-[2-(4-Isopropyl-4,5-dihydrooxazol-2-yl)cyclohexyl]methanesulfonamide for alkylzinc additions to aldehydes, showing the versatility of sulfonamide derivatives in catalysis (Wipf & Wang, 2002).

Eigenschaften

IUPAC Name |

(2-bromopyridin-3-yl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c7-6-5(2-1-3-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHKFTRUBPQDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)

![2-[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]ethan-1-amine hydrochloride](/img/structure/B6605411.png)

![tert-butyl N-[2-(hydroxymethyl)spiro[3.4]octan-2-yl]carbamate](/img/structure/B6605450.png)

![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidine hydrochloride](/img/structure/B6605453.png)

![(2S)-2-amino-3-[({[(2R)-1-ethoxy-3-[(3-{2-[(3-phenoxyphenyl)methoxy]phenyl}propanoyl)oxy]propan-2-yl]oxy}(hydroxy)phosphoryl)oxy]propanoic acid, trifluoroacetic acid](/img/structure/B6605493.png)

![2,7-dimethyl-1H,2H,3H,6H,7H,8H-pyrrolo[3,4-e]isoindole-1,3,6,8-tetrone](/img/structure/B6605511.png)